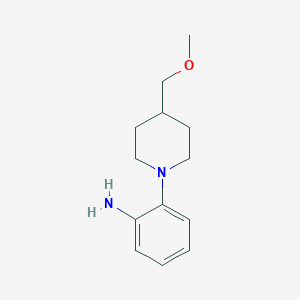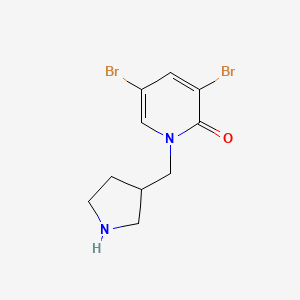
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and a pyrrolidine moiety in its structure suggests that it may have unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the pyrrolidine group. A common synthetic route might include:
Bromination: The starting material, 1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one, is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Introduction of Pyrrolidine Group: The brominated intermediate is then reacted with pyrrolidine under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The brominated positions can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-pyridinone derivative, while a Suzuki coupling could produce a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of bromine atoms and the pyrrolidine group could influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromo-1-(pyrrolidin-2-ylmethyl)pyridin-2(1H)-one
- 3,5-Dibromo-1-(pyrrolidin-4-ylmethyl)pyridin-2(1H)-one
- 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-4(1H)-one
Uniqueness
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atoms and the pyrrolidine group, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12Br2N2O |
|---|---|
Peso molecular |
336.02 g/mol |
Nombre IUPAC |
3,5-dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12Br2N2O/c11-8-3-9(12)10(15)14(6-8)5-7-1-2-13-4-7/h3,6-7,13H,1-2,4-5H2 |
Clave InChI |
UICYZKXCNMBRJB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CN2C=C(C=C(C2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


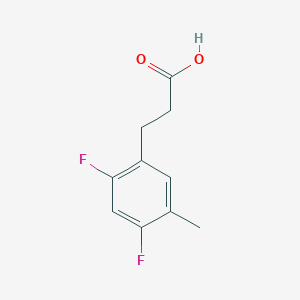
![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)

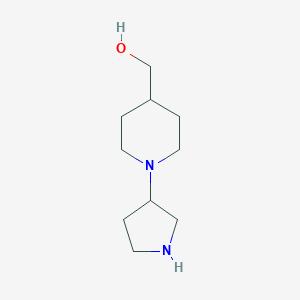

![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
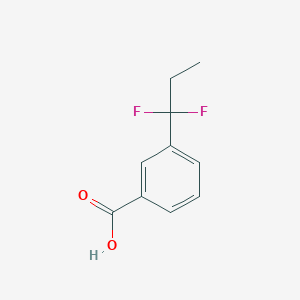


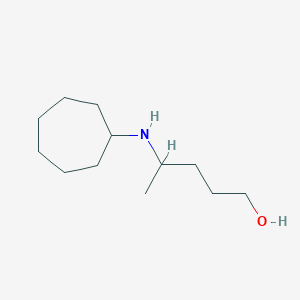

![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
